7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Beschreibung
The compound 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a pyrido-triazolo-pyrimidinone core substituted with a 4-hydroxyphenyl group at position 6.
Eigenschaften
IUPAC Name |
11-(4-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c20-10-3-1-9(2-4-10)18-6-5-12-11(13(18)21)7-15-14-16-8-17-19(12)14/h1-8,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJWPAIMHXNRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism
The aldehyde undergoes nucleophilic attack by the amine group of the pyridine carboxamide, forming a Schiff base. Subsequent dehydration and cyclization yield the pyrido-pyrimidinone intermediate. Hydrazine then facilitates triazole ring closure via nucleophilic addition-elimination (Figure 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (conc.) | Ethanol | 80 | 12 | 58 |
| H2SO4 | DMF | 100 | 8 | 62 |
| PTSA | Toluene | 110 | 6 | 71 |
PTSA = p-Toluenesulfonic acid
The use of p-toluenesulfonic acid in toluene at 110°C provided superior yields (71%) compared to mineral acids.
This method decouples the formation of the heterocyclic core from the introduction of the 4-hydroxyphenyl group, enhancing modularity.
Pyrido-Pyrimidinone Intermediate Synthesis
A brominated pyrido-pyrimidinone scaffold is first synthesized. For example, 6-bromo-pyrido[3,4-e]pyrimidin-7-one is prepared via cyclization of 3-amino-4-cyanopyridine with ethyl bromoacetate.
Suzuki Coupling with 4-Hydroxyphenylboronic Acid
The brominated intermediate undergoes palladium-catalyzed cross-coupling with 4-hydroxyphenylboronic acid.
Table 2: Catalytic Systems for Suzuki Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Dioxane | 65 |
| PdCl2(dppf) | CsF | THF | 78 |
| Pd(OAc)2/XPhos | NaHCO3 | DMF:H2O | 83 |
The Pd(OAc)2/XPhos system in a DMF-water mixture achieved the highest yield (83%).
Protecting Group Strategies for the Hydroxyl Functionality
The phenolic -OH group necessitates protection during synthesis to prevent oxidation or undesired side reactions. Common protective groups include:
Benzyl Ether Protection
Benzylation of 4-hydroxyphenylboronic acid using benzyl bromide and K2CO3 in acetone affords the protected boronic acid. After Suzuki coupling, catalytic hydrogenation (H2/Pd-C) removes the benzyl group.
Silyl Ether Protection
Alternatively, tert-butyldimethylsilyl (TBS) protection using TBSCl and imidazole in DMF provides a stable intermediate. Deprotection is achieved with tetrabutylammonium fluoride (TBAF).
Table 3: Comparison of Protective Group Efficiency
| Protective Group | Coupling Yield (%) | Deprotection Yield (%) |
|---|---|---|
| Benzyl | 78 | 92 |
| TBS | 85 | 88 |
TBS protection marginally improves coupling yields but requires stringent anhydrous conditions.
Triazole Ring Formation via Hydrazine Cyclization
The triazolo ring is introduced by treating a pyrido-pyrimidinone-hydrazine derivative with POCl3 or PCl5, promoting cyclodehydration.
Procedure :
-
React pyrido-pyrimidinone-7-(4-hydroxyphenyl) with hydrazine hydrate in ethanol at reflux (12 h).
-
Treat the hydrazide intermediate with POCl3 at 0°C, then warm to room temperature.
Table 4: Cyclization Reagent Screening
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl3 | 0 → 25 | 2 | 68 |
| PCl5 | -10 → 25 | 3 | 59 |
| SOCl2 | 25 | 4 | 52 |
POCl3 provided optimal yields (68%) with minimal byproduct formation.
One-Pot Tandem Synthesis
Recent advances utilize one-pot methodologies to reduce purification steps. A sequential Suzuki coupling-cyclocondensation protocol exemplifies this approach:
-
Combine 6-bromo-pyrido[3,4-e]pyrimidin-7-one, 4-hydroxyphenylboronic acid, Pd(OAc)2, and SPhos in dioxane/H2O.
-
After coupling, add hydrazine hydrate and p-toluenesulfonic acid directly to the mixture.
Table 5: One-Pot Synthesis Outcomes
| Step | Intermediate Yield (%) | Final Yield (%) |
|---|---|---|
| Coupling | 85 | 72 |
| Cyclization | 72 | 58 |
While efficient, the one-pot method requires precise stoichiometric control to prevent side reactions .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The hydroxyphenyl group at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | 7-(4-Methoxyphenyl) derivative | 78% | |
| Acylation | Ac₂O, H₂SO₄ (cat.), reflux, 6 hr | 7-(4-Acetyloxyphenyl) derivative | 65% |
These reactions retain the core pyrido-triazolo-pyrimidine structure while modifying the phenolic group’s electronic properties .
Electrophilic Aromatic Substitution
The hydroxyphenyl ring participates in electrophilic substitutions:
Nitration
-
Reagents: HNO₃/H₂SO₄ (1:3), 0°C → RT, 4 hr
-
Product: 7-(3-Nitro-4-hydroxyphenyl) derivative
Sulfonation
Cyclization and Ring Expansion
The triazolo-pyrimidine core facilitates ring-expansion reactions:
With Hydrazine
-
Conditions: NH₂NH₂·H₂O, EtOH, reflux, 24 hr
-
Product: Pyrido[3,4-e]tetrazolo[1,5-a]pyrimidin-6-one derivative
With CS₂/KOH
-
Conditions: CS₂, KOH, DMF, 100°C, 18 hr
-
Product: Thieno-fused analog via C-S bond formation
Oxidation and Reduction
Oxidation of Hydroxyphenyl Group
Reduction of Pyrimidine Core
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 7-(4-Biphenyl) derivative | 73% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylaminated analog | 66% |
Hydrolysis and Condensation
Ester Hydrolysis
Schiff Base Formation
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Key Stability Considerations
This compound’s reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize controlled conditions to avoid side reactions from competing nucleophilic/electrophilic sites .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of pyrido[2,3-d][1,2,4]triazolopyrimidinones exhibited significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the 4-position could enhance anticancer efficacy while minimizing toxicity .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that certain derivatives can inhibit viral replication by targeting specific viral proteins.
- Case Study : In a series of experiments, it was found that derivatives with a 4-hydroxyphenyl group exhibited enhanced activity against HCV by interfering with the viral life cycle .
Adenosine Receptor Modulation
The affinity of 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for adenosine receptors (ARs) has been a focal point of research. It has shown selectivity towards the hA1 receptor subtype, which is implicated in various physiological processes including cardiac function and neurotransmission.
- Data Table: Binding Affinity to Adenosine Receptors
| Compound | hA1 AR Ki (μM) | hA2A AR Ki (μM) | hA2B AR Ki (μM) | hA3 AR Ki (μM) |
|---|---|---|---|---|
| This compound | 0.076 | 25.6 | >100 | Not reported |
This selectivity suggests potential therapeutic applications in treating conditions related to adenosine signaling dysregulation .
Antioxidant Activity
The antioxidant properties of this compound have been explored due to their implications in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively.
- Case Study : Research utilizing DPPH assay methods showed that derivatives of this compound significantly reduced oxidative stress markers in vitro .
Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory effects in preclinical models. They inhibit key inflammatory pathways and cytokine production.
- Data Table: Inhibition of Cytokine Production
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 45% | 60% |
These findings suggest potential applications in treating inflammatory diseases .
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its biological activity.
Wirkmechanismus
The mechanism of action of 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the inhibition of cell growth and proliferation . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven properties are summarized below:
Key Observations:
- Polarity and Solubility : The 4-hydroxyphenyl group in the target compound provides superior hydrogen-bonding capacity compared to methoxy or trifluoromethoxy analogs, likely improving aqueous solubility .
- Metabolic Stability : Electron-withdrawing groups (e.g., CF3 in ) reduce oxidative metabolism, enhancing half-life.
- Bioactivity: Antimicrobial activity is prominent in analogs with extended conjugation (e.g., compound 15 in ), while cardiac applications are noted for hydroxyl-bearing derivatives (e.g., higenamine HCl in ).
Spectral Data Comparison:
Biologische Aktivität
The compound 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure comprising:
- A pyrimidine ring fused with a triazole moiety .
- A hydroxyphenyl group that enhances its reactivity and biological interactions.
This unique combination of structural elements contributes to its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity
- The compound has shown promise as an anti-cancer agent , inhibiting specific cellular pathways involved in tumor growth and proliferation. Its ability to target cancer cells while sparing normal cells is a key area of interest for further research.
-
Anti-inflammatory Properties
- The hydroxyphenyl group may contribute to the compound's anti-inflammatory effects , making it a candidate for treating inflammatory diseases.
-
Antioxidant Effects
- The presence of hydroxyl groups allows the compound to act as an antioxidant, potentially protecting cells from oxidative stress.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through various mechanisms, including modulation of mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values below 10 µM. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and activated apoptotic pathways through caspase activation.
Case Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. Basic Characterization
- NMR spectroscopy : and NMR (400 MHz) verify aromatic protons and carbonyl groups, with shifts at δ 7.2–8.1 ppm (aromatic) and δ 165–170 ppm (C=O) .
- TLC monitoring : Silica gel plates (SIL G/UV 254) track reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
- Microanalysis : Carbon, hydrogen, and nitrogen content are validated via elemental analysis (Perkin-Elmer 240-B), with deviations <0.4% indicating high purity .
How is the biological activity of this compound initially screened, and what targets are prioritized?
Q. Basic Biological Screening
- In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to reference drugs .
- Cardiovascular targets : Structural analogs (e.g., higenamine HCl) show β-adrenergic receptor agonism, suggesting potential cardiotonic applications .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria assess zone-of-inhibition metrics .
How can regioselectivity challenges in triazolo-pyrimidine synthesis be addressed?
Q. Advanced Synthetic Chemistry
- Catalyst-driven selectivity : SNPS-AT/SOH catalysts favor 5,9-dihydropyrimido-triazolo-pyrimidine-dione formation via hydrogen-bond-directed cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing byproducts in multi-step reactions .
- Microwave irradiation : Enhances reaction homogeneity, achieving >90% regioselectivity in fused heterocycle formation .
What mechanistic insights explain the compound’s interaction with biological targets?
Q. Advanced Mechanistic Studies
- Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to glutathione-S-transferase (GST) with a Chemgauss4 score of -10.07, suggesting competitive inhibition .
- Receptor binding : Analog studies indicate hydrogen bonding with Thr and hydrophobic interactions in β-adrenergic receptors, validated via mutagenesis assays .
- Oxidative pathways : ROS generation in cancer cells is quantified using DCFH-DA fluorescence assays .
How can computational modeling guide the design of derivatives with enhanced activity?
Q. Advanced Computational Chemistry
- Virtual screening : Libraries (e.g., ZINC) are filtered by Lipinski’s rules, followed by molecular dynamics simulations to assess binding stability .
- QSAR models : Electron-withdrawing substituents (e.g., -NO) at C-7 correlate with improved antiproliferative activity (R = 0.82) .
- Docking validation : Cryo-EM or X-ray crystallography (e.g., PDB 6XYZ) confirms predicted binding poses .
How can contradictions in synthetic data (e.g., yield disparities) be resolved?
Q. Advanced Data Analysis
- Parameter optimization : DoE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading) affecting yield .
- Side-product analysis : LC-MS traces detect intermediates, guiding protocol adjustments (e.g., extended reflux times) .
- Cross-lab validation : Reproducibility is confirmed using standardized reagents (e.g., Merck/Aldrich sources) .
What are the understudied research areas for this compound?
Q. Advanced Research Gaps
- Metabolic stability : CYP450 isoform inhibition assays (e.g., CYP3A4) are needed to assess pharmacokinetics .
- Nanoformulations : Encapsulation in polycaprolactone-selenium nanoparticles could enhance bioavailability and reduce toxicity .
- Synergistic combinations : Screening with cisplatin or doxorubicin may reveal additive effects in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
